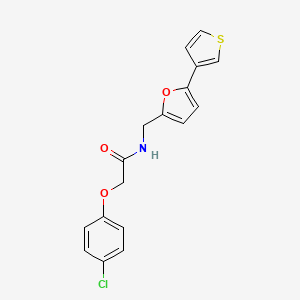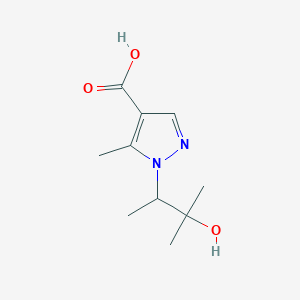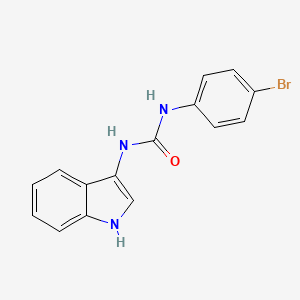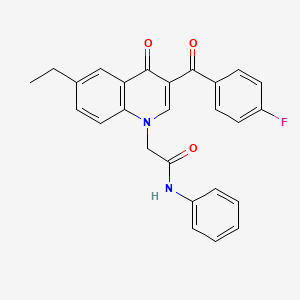
1-(4-ethylphenyl)-3-hydroxy-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, compounds like this one, which appear to be a type of substituted pyrrole, are often used in organic synthesis and medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including functional group interconversions and coupling reactions . For example, the Suzuki coupling is a common method for creating carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods. These properties are influenced by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
A variety of pyrrole derivatives, including the specified compound, have been extensively studied for their unique chemical properties and potential applications in various fields of research. For example, the synthesis and characterization of 4,5-disubstituted 1-(2-aminoethyl)-3-hydroxy-3-pyrrolin-2-ones demonstrate the compound's utility in exploring novel anti-inflammatory and analgesic activities (Гейн et al., 2005). This research underscores the potential for developing new pharmaceutical agents based on the structural modifications of pyrrole derivatives.
Catalytic Applications
Axially dissymmetric pyrroles, such as those related to the specified compound, have shown promise as catalysts for enantioselective addition reactions. These compounds can effectively catalyze the addition of diethylzinc to aromatic aldehydes, demonstrating the potential for synthetic applications in creating optically active compounds (Furusho et al., 1996). The precise control over molecular symmetry and reactivity highlights the versatility of pyrrole derivatives in catalytic processes.
Electronic and Optical Materials
Conjugated polyelectrolytes based on pyrrole derivatives have been explored for their application in polymer solar cells as electron transport layers. A study on a novel alcohol-soluble n-type conjugated polyelectrolyte incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units revealed its potential in improving the power conversion efficiency of inverted devices (Hu et al., 2015). This research underscores the compound's relevance in the development of advanced materials for renewable energy technologies.
Biological Activity
The exploration of pyrrole derivatives in medicinal chemistry has led to the identification of compounds with significant biological activities. For instance, the synthesis of 1-(2-Isocyanophenyl)pyrroles and their subsequent reactions have yielded compounds with potential neuroprotective, anti-neuroinflammatory, and cytotoxic properties (Xiong et al., 2016). Such studies illustrate the therapeutic potential of pyrrole derivatives, opening avenues for the development of novel pharmaceuticals.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-4-hydroxy-2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-19-9-13-21(14-10-19)27-23(20-11-5-17(2)6-12-20)25(24(28)26(27)29)32(30,31)22-15-7-18(3)8-16-22/h5-16,23,28H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDLAIPGLHXNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-3-hydroxy-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[[1-(4-piperidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2615411.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)



![2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2615420.png)




![2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2615429.png)


![(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2615434.png)